[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea
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Overview
Description
[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the dimethyl and methylheptan-2-yl groups. The final step involves the formation of the urea derivative through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its interactions with biological molecules could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals or materials. Its unique properties could make it useful in applications such as coatings, adhesives, or polymers.
Mechanism of Action
The mechanism of action of [(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- 7-Dehydrocholesterol
- Stigmasta-3,5-diene
Uniqueness
[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea is unique due to its specific structural features, including the cyclopenta[a]phenanthrene core and the urea derivative. These features distinguish it from other similar compounds and contribute to its unique chemical and biological properties.
Properties
CAS No. |
20817-69-0 |
---|---|
Molecular Formula |
C28H47N3O |
Molecular Weight |
441.7 g/mol |
IUPAC Name |
[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea |
InChI |
InChI=1S/C28H47N3O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(30-31-26(29)32)13-15-27(20,4)25(22)14-16-28(23,24)5/h17-19,22-25H,6-16H2,1-5H3,(H3,29,31,32)/b30-21+ |
InChI Key |
VOFZBWVFCCOKSK-MWAVMZGNSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=C/C(=N/NC(=O)N)/CCC34C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)N)CCC34C)C |
Origin of Product |
United States |
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